HDAC6 degrader-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

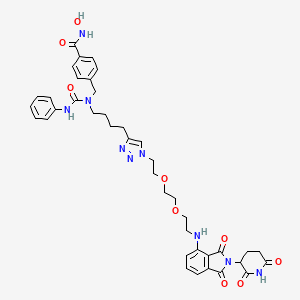

Molecular Formula |

C40H45N9O9 |

|---|---|

Molecular Weight |

795.8 g/mol |

IUPAC Name |

4-[[4-[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]butyl-(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide |

InChI |

InChI=1S/C40H45N9O9/c50-34-17-16-33(37(52)43-34)49-38(53)31-10-6-11-32(35(31)39(49)54)41-18-21-57-23-24-58-22-20-48-26-30(44-46-48)9-4-5-19-47(40(55)42-29-7-2-1-3-8-29)25-27-12-14-28(15-13-27)36(51)45-56/h1-3,6-8,10-15,26,33,41,56H,4-5,9,16-25H2,(H,42,55)(H,45,51)(H,43,50,52) |

InChI Key |

NLVMRCQAKUCFIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN4C=C(N=N4)CCCCN(CC5=CC=C(C=C5)C(=O)NO)C(=O)NC6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of HDAC6 Degrader-1: A Technical Guide to a Potent Proteolysis-Targeting Chimera

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, mechanism of action, and biological evaluation of HDAC6 degrader-1, a potent and selective proteolysis-targeting chimera (PROTAC). This document details the core components of this molecule, presents its quantitative biological data in a structured format, outlines the experimental protocols for its characterization, and visualizes its mechanism of action and related signaling pathways.

Core Structure and Mechanism of Action

This compound, also identified as compound NP8, is a heterobifunctional molecule designed to specifically target Histone Deacetylase 6 (HDAC6) for degradation. As a PROTAC, its structure is modular, consisting of three key components: a ligand that binds to the target protein (HDAC6), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

-

HDAC6 Ligand: this compound utilizes Nexturastat A, a known selective inhibitor of HDAC6, to engage the target protein.[1]

-

E3 Ligase Ligand: To hijack the ubiquitin-proteasome system, the degrader incorporates pomalidomide, a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1]

-

Linker: A chemical linker connects Nexturastat A and pomalidomide, optimizing the spatial orientation of the two ligands to facilitate the formation of a stable ternary complex between HDAC6 and CRBN.[1]

The formation of this ternary complex (HDAC6 – degrader – CRBN) brings the E3 ligase in close proximity to HDAC6, leading to the polyubiquitination of HDAC6. This ubiquitination marks HDAC6 for recognition and subsequent degradation by the 26S proteasome, resulting in the selective removal of the HDAC6 protein from the cell.[2]

Quantitative Biological Data

The biological activity of this compound has been characterized by several key quantitative parameters, which are summarized in the tables below.

| Parameter | Cell Line | Value | Reference |

| DC₅₀ (Degradation Concentration 50%) | MM.1S | 3.8 nM | [1] |

| GI₅₀ (Growth Inhibition 50%) | MM.1S | 1.21 µM |

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Lines | Effect | Reference |

| Selectivity | HeLa | Degrades HDAC6, but not HDAC1, HDAC2, or HDAC4 | |

| Apoptosis Induction | MOLM13 | Induces caspase 3/7-dependent apoptosis | |

| Cell Cycle Arrest | MOLM13 | Induces cell cycle arrest at the sub-G1 phase |

Table 2: Cellular Effects of this compound

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound (PROTAC)

The following diagram illustrates the catalytic cycle of this compound in inducing the degradation of the HDAC6 protein.

Caption: Mechanism of Action of this compound.

Experimental Workflow for Assessing HDAC6 Degradation

This diagram outlines the typical workflow for evaluating the efficacy of this compound in a cellular context.

Caption: Experimental Workflow for Western Blot Analysis.

Signaling Pathways Involving HDAC6

HDAC6 is implicated in several critical cellular pathways. Its degradation can therefore have significant downstream effects.

HDAC6 plays a crucial role in the clearance of misfolded proteins by mediating their transport to aggresomes and facilitating their subsequent degradation via autophagy.

Caption: Role of HDAC6 in the Aggresome-Autophagy Pathway.

HDAC6 has been shown to interact with and regulate the activity of the transcription factor STAT3, which is involved in cell survival and proliferation.

Caption: Involvement of HDAC6 in the STAT3 Signaling Pathway.

Experimental Protocols

Synthesis of this compound (NP8)

The synthesis of this compound (NP8) involves the conjugation of Nexturastat A to pomalidomide via a suitable linker. While the detailed, step-by-step protocol is outlined in the supplementary materials of the primary publication, the general synthetic strategy involves:

-

Synthesis of the Linker: Preparation of a bifunctional linker with appropriate reactive groups at each end.

-

Conjugation to Pomalidomide: Reaction of one end of the linker with pomalidomide to form the E3 ligase ligand-linker intermediate.

-

Conjugation to Nexturastat A: Reaction of the other end of the linker with Nexturastat A to yield the final this compound molecule.

-

Purification: Purification of the final product is typically achieved by chromatographic techniques such as HPLC.

Western Blot for HDAC6 Degradation

This protocol is used to qualitatively and semi-quantitatively assess the reduction in HDAC6 protein levels following treatment with the degrader.

-

Cell Culture and Treatment: Seed cells (e.g., MM.1S) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HDAC6 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the HDAC6 band intensity to the loading control to determine the relative level of HDAC6 degradation.

Cell Viability Assay (CCK-8)

This assay is used to determine the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

-

Treatment: After 24 hours, add 10 µL of various concentrations of this compound to the wells.

-

Incubation: Incubate the plate for the desired period (e.g., 72 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound (NP8) represents a potent and selective tool for the targeted degradation of HDAC6. Its well-defined structure and mechanism of action, coupled with its significant biological activity, make it a valuable chemical probe for studying the diverse functions of HDAC6 and a promising lead compound for the development of novel therapeutics for diseases where HDAC6 is implicated, such as cancer and neurodegenerative disorders. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers seeking to utilize or further investigate this class of molecules.

References

An In-depth Technical Guide to the Binding Affinity and Selectivity of HDAC6 degrader-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDAC6 degrader-1 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Histone Deacetylase 6 (HDAC6). As a member of the class IIb histone deacetylases, HDAC6 is primarily located in the cytoplasm and plays a crucial role in various cellular processes, including protein quality control through the aggresome-autophagy pathway, cell migration, and microtubule dynamics. Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.

This technical guide provides a comprehensive overview of the binding affinity and selectivity of this compound, compiling available quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant cellular pathways.

Structure of this compound: This PROTAC is a heterobifunctional molecule that consists of Nexturastat A, a selective HDAC6 inhibitor, linked to pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. This design facilitates the formation of a ternary complex between HDAC6 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of HDAC6.

Quantitative Data on Binding Affinity and Degradation Potency

The following tables summarize the key quantitative data for this compound, including its degradation potency (DC50) and inhibitory concentrations (IC50) from various assays.

Table 1: Degradation Potency of this compound

| Cell Line | DC50 (nM) | Assay Type | Reference |

| MM.1S | 3.8 | In-cell ELISA | [1] |

Table 2: Inhibitory Activity and Binding Affinity of this compound

| Target/Assay | IC50 (µM) | Ki (µM) | Assay Type | Reference |

| HDAC6 | 0.59 ± 0.21 | 0.083 ± 0.030 | NanoBRET Assay | [2][3] |

| HDAC1 | > 30 | - | Enzymatic Assay | [4] |

| HDAC2 | > 30 | - | Enzymatic Assay | |

| HDAC3 | > 30 | - | Enzymatic Assay |

Note: The IC50 value from the NanoBRET assay for this compound was noted to be an upper estimate due to autofluorescence at higher concentrations.

Selectivity Profile

This compound demonstrates a high degree of selectivity for the degradation of HDAC6 over other HDAC isoforms. While it is constructed from a pan-HDAC inhibitor, the resulting PROTAC selectively induces the degradation of HDAC6.

Key Selectivity Findings:

-

HDAC Isoforms: In cellular assays, treatment with this compound leads to a significant reduction in HDAC6 protein levels without affecting the levels of HDAC1, HDAC2, and HDAC4. Enzymatic assays show that this compound has an IC50 greater than 30 µM for HDAC1, HDAC2, and HDAC3, indicating poor inhibitory activity against these isoforms.

-

Mechanism of Selectivity: The selectivity of PROTACs is not solely determined by the binding affinity of the warhead to its target but also by the formation of a productive ternary complex with the E3 ligase. The specific geometry and interactions within the HDAC6-degrader-CRBN complex likely favor the ubiquitination of HDAC6 over other HDACs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Treatment

-

Cell Lines: Multiple Myeloma (MM.1S) and HeLa cells are commonly used for evaluating this compound.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, the compound is diluted to the desired final concentrations in the cell culture medium. The final DMSO concentration should be kept constant across all treatments, typically ≤ 0.1%.

Western Blot Analysis for HDAC6 Degradation

This protocol is used to qualitatively and semi-quantitatively assess the degradation of HDAC6 and the levels of other proteins of interest.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (typically 20-30 µg) per lane onto a 4-20% Tris-Glycine SDS-polyacrylamide gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for HDAC6 (and other targets like HDAC1, acetylated α-tubulin, and a loading control such as GAPDH or β-actin) diluted in the blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the loading control.

-

In-Cell ELISA for High-Throughput Degradation Analysis

This method allows for the quantitative measurement of protein levels in a 96-well plate format, suitable for determining DC50 values.

-

Cell Seeding and Treatment:

-

Seed MM.1S cells into a 96-well plate at an appropriate density.

-

Treat the cells with a serial dilution of this compound for the desired time (e.g., 24 hours).

-

-

Fixation and Permeabilization:

-

Fix the cells by adding a formaldehyde-based fixing solution for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with a Triton X-100 or saponin-based permeabilization buffer.

-

-

Immunostaining:

-

Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against HDAC6 overnight at 4°C.

-

Wash the wells multiple times with a wash buffer (e.g., PBS with 0.1% Tween 20).

-

Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Wash the wells again.

-

-

Detection and Quantification:

-

Add a colorimetric HRP substrate (e.g., TMB, 3,3',5,5'-tetramethylbenzidine).

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Normalize the readings to a cell viability assay or a housekeeping protein.

-

Calculate the DC50 value by fitting the dose-response curve to a four-parameter logistic equation.

-

NanoBRET™ Target Engagement Assay

This assay measures the binding of this compound to HDAC6 in live cells.

-

Cell Preparation:

-

Use cells engineered to express an HDAC6-NanoLuc® fusion protein.

-

Seed the cells in a 96-well or 384-well plate.

-

-

Assay Procedure:

-

Add the NanoBRET™ tracer and the test compound (this compound) at various concentrations to the cells.

-

Add the NanoGlo® substrate to initiate the luminescence reaction.

-

Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Plot the BRET ratio against the concentration of the test compound.

-

Determine the IC50 value from the resulting competitive binding curve.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentration and Kd of the tracer.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows related to this compound.

Mechanism of Action of this compound

Caption: Mechanism of HDAC6 degradation induced by this compound.

HDAC6-Mediated Aggresome-Autophagy Pathway

Caption: Role of HDAC6 in the aggresome-autophagy pathway for protein aggregate clearance.

Western Blot Experimental Workflow

Caption: A generalized workflow for Western Blot analysis.

Conclusion

This compound is a highly effective and selective tool for the targeted degradation of HDAC6. Its potent DC50 in the nanomolar range and its selectivity over other HDAC isoforms make it a valuable chemical probe for studying the biological functions of HDAC6 and a promising starting point for the development of therapeutics targeting diseases associated with HDAC6 dysregulation. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working with or interested in this important molecule. Further studies, including comprehensive off-target screening and in vivo efficacy and safety profiling, will be crucial for its potential clinical translation.

References

The Critical Role of HDAC6 Degradation in Cellular Homeostasis and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological functions of Histone Deacetylase 6 (HDAC6) degradation. It delves into the core mechanisms governing its removal, the profound implications of this process in oncology, neurodegenerative disorders, and immunology, and the cutting-edge methodologies employed to study and induce its degradation.

Introduction

Histone Deacetylase 6 (HDAC6) is a unique, predominantly cytoplasmic, class IIb histone deacetylase. Unlike other HDACs that primarily act on nuclear histones to regulate gene expression, HDAC6 boasts a diverse range of non-histone substrates, including α-tubulin, cortactin, and Hsp90. This broad substrate specificity places HDAC6 at the crossroads of numerous critical cellular processes, such as cell motility, protein quality control, and stress responses. The degradation of HDAC6, therefore, represents a pivotal regulatory mechanism with significant therapeutic potential. The targeted removal of the entire HDAC6 protein, as opposed to merely inhibiting its enzymatic activity, offers a distinct and potentially more efficacious strategy to probe its non-enzymatic functions and to develop novel therapeutics.

Core Degradation Pathways

The cellular levels of HDAC6 are meticulously controlled through two primary degradation pathways: the Ubiquitin-Proteasome System (UPS) and the autophagy-lysosome pathway.

The Ubiquitin-Proteasome System (UPS)

The UPS is the principal mechanism for the degradation of most intracellular proteins, including HDAC6. This process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase provides substrate specificity, recognizing HDAC6 and catalyzing the attachment of a polyubiquitin chain, which acts as a signal for degradation by the 26S proteasome.

Several E3 ubiquitin ligases have been implicated in the degradation of HDAC6. For instance, the Cullin 3-SPOP E3 ligase complex has been shown to earmark HDAC6 for poly-ubiquitination and subsequent proteasomal degradation[1][2]. The targeted degradation of HDAC6 can be pharmacologically induced by Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of a ligand that binds to HDAC6, a linker, and a ligand that recruits an E3 ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)[3][4]. This induced proximity facilitates the ubiquitination and degradation of HDAC6.

The Autophagy-Lysosome Pathway

HDAC6 plays a crucial role in the cell's response to protein aggregate stress by facilitating the formation of aggresomes—perinuclear inclusion bodies where misfolded proteins accumulate before their clearance. HDAC6 links polyubiquitinated protein aggregates to the dynein motor complex for transport along microtubules to the aggresome[5]. These aggresomes are then cleared by the autophagy-lysosome pathway. Interestingly, HDAC6 itself is involved in the maturation of autophagosomes and their fusion with lysosomes, a process essential for the degradation of their cargo. While HDAC6 is a key player in promoting the degradation of other proteins via autophagy, its own degradation can also be influenced by this pathway under certain cellular contexts.

Biological Functions of HDAC6 Degradation

The targeted degradation of HDAC6 has profound effects on various cellular functions and is a key area of investigation in several disease models.

Cancer

In oncology, the role of HDAC6 is complex and can be context-dependent. High expression of HDAC6 has been linked to tumor aggressiveness in several cancers, including breast and prostate cancer, by promoting cell migration and metastasis. Degradation of HDAC6 has been shown to inhibit the growth of high-grade serous ovarian cancer cells and decrease cell proliferation and migration. The development of HDAC6-targeting PROTACs is a promising anti-cancer strategy, with some degraders showing potent anti-myeloma activity.

Neurodegenerative Diseases

In neurodegenerative disorders such as Alzheimer's and Parkinson's disease, the accumulation of misfolded protein aggregates is a key pathological feature. HDAC6 is intricately involved in the clearance of these toxic aggregates through the aggresome-autophagy pathway. While HDAC6 activity is important for this clearance, the targeted degradation of HDAC6 is also being explored as a therapeutic strategy. This is because HDAC6 inhibition or degradation can increase the acetylation of α-tubulin, which in turn can restore impaired axonal transport, a common defect in neurodegenerative diseases. Furthermore, HDAC6 degradation can facilitate the clearance of pathological proteins like Tau through the proteasomal pathway.

Immune Response

HDAC6 is emerging as a critical regulator of the immune system. It has been shown to modulate inflammatory responses and the function of various immune cells. For example, HDAC6 can influence the production of pro-inflammatory cytokines and the suppressive activity of regulatory T cells. Additionally, HDAC6 has been reported to modulate PD-L1 expression via the STAT3 signaling pathway, suggesting a role in immune evasion by cancer cells. Therefore, the degradation of HDAC6 is being investigated as a potential strategy to modulate immune responses in autoimmune diseases and to enhance anti-tumor immunity.

Quantitative Data on HDAC6 Degradation

The development of potent and selective HDAC6 degraders has been a significant focus of recent research. The efficacy of these molecules is typically quantified by their DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).

| Degrader | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |

| 3j | VHL | MM1S (human) | 7.1 nM | 90% | |

| 3j | VHL | 4935 (mouse) | 4.3 nM | 57% | |

| 2 | CRBN | 4935 (mouse) | ~360 nM | - | |

| TO-1187 | CRBN | MM.1S | 5.81 nM | 94% | |

| Unnamed PROTAC | - | SMG5 | IC50 = 1.9 µM (viability) | - | |

| Unnamed PROTAC | - | SMG6 | IC50 = 3.4 µM (viability) | - |

Signaling Pathways and Experimental Workflows

Signaling Pathway of PROTAC-Induced HDAC6 Degradation

Caption: PROTAC-mediated degradation of HDAC6 via the ubiquitin-proteasome system.

Experimental Workflow for Assessing PROTAC-Induced HDAC6 Degradation

Caption: A typical experimental workflow for evaluating HDAC6 protein degradation.

Experimental Protocols

Western Blot for HDAC6 Degradation

Objective: To quantify the levels of HDAC6 protein in cell lysates following treatment with a potential degrader.

Materials:

-

Cell culture reagents

-

HDAC6 degrader compound (e.g., PROTAC) and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels (e.g., 4-15% precast gels)

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))

-

Primary antibody against HDAC6

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the HDAC6 degrader or vehicle control for the desired time points.

-

Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Lysate Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-HDAC6 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the HDAC6 band intensity to the loading control.

In-Cell ELISA for HDAC6 Degradation

Objective: To perform a high-throughput, quantitative analysis of HDAC6 protein levels directly in cultured cells.

Materials:

-

96-well cell culture plates

-

HDAC6 Cell-Based ELISA Kit (containing primary antibodies against HDAC6 and a loading control like GAPDH, HRP-conjugated secondary antibody, substrate, and wash buffers)

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Quenching solution (e.g., 1% H2O2 in wash buffer)

-

Blocking solution

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat cells with the HDAC6 degrader as described for the Western blot.

-

Fixation: After treatment, remove the media and fix the cells with the fixing solution for 20 minutes at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Quenching: Add quenching solution to each well and incubate for 20 minutes at room temperature to block endogenous peroxidases.

-

Washing: Wash the wells three times with wash buffer.

-

Blocking: Add blocking solution to each well and incubate for 1 hour at room temperature.

-

Primary Antibody Incubation: Add the primary anti-HDAC6 antibody or anti-GAPDH antibody to the respective wells and incubate overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1.5 hours at room temperature.

-

Washing: Wash the wells five times with wash buffer.

-

Substrate Development: Add the colorimetric substrate to each well and incubate for 30 minutes at room temperature in the dark.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Normalize the HDAC6 absorbance values to the GAPDH absorbance values to account for variations in cell number.

NanoBRET™ Assay for HDAC6 Target Engagement and Degradation

Objective: To measure the engagement of a PROTAC with HDAC6 and monitor its degradation in real-time in living cells.

Materials:

-

HeLa cells stably expressing HDAC6-NanoLuc® fusion protein

-

PROTAC of interest

-

Fluorescently labeled ligand for the E3 ligase (if studying ternary complex formation) or a fluorescent tracer for HDAC6

-

NanoBRET™ Nano-Glo® Substrate

-

Plate reader capable of measuring luminescence and filtered luminescence (BRET)

Procedure for Target Engagement:

-

Cell Seeding: Seed the engineered HeLa cells in a 96-well plate.

-

Ligand Addition: Add the fluorescent tracer to the cells.

-

Compound Addition: Add the unlabeled PROTAC or inhibitor at various concentrations.

-

Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.

-

BRET Measurement: Measure the donor and acceptor emission signals using a plate reader.

-

Data Analysis: Calculate the NanoBRET™ ratio and determine the IC50 value for target engagement.

Procedure for Kinetic Degradation:

-

Cell Seeding: Seed the engineered HeLa cells in a 96-well plate.

-

PROTAC Treatment: Treat the cells with the PROTAC at various concentrations.

-

Lysis and Luminescence Measurement: At different time points, lyse the cells and add the Nano-Glo® Luciferase Assay Reagent.

-

Data Analysis: Measure the luminescence signal, which is proportional to the amount of HDAC6-NanoLuc® fusion protein remaining. Plot the luminescence over time to determine the degradation kinetics and calculate DC50 and Dmax values.

Immunoprecipitation of Ubiquitinated HDAC6

Objective: To isolate ubiquitinated HDAC6 to confirm that its degradation is mediated by the ubiquitin-proteasome system.

Materials:

-

Cell lysates from cells treated with a PROTAC and a proteasome inhibitor (e.g., MG132)

-

Anti-HDAC6 antibody suitable for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Anti-ubiquitin antibody for Western blotting

Procedure:

-

Cell Treatment and Lysis: Treat cells with the HDAC6 degrader in the presence or absence of a proteasome inhibitor for a few hours. Lyse the cells as described for the Western blot.

-

Immunoprecipitation: Incubate the cell lysate with the anti-HDAC6 antibody for 2-4 hours or overnight at 4°C with rotation.

-

Bead Capture: Add Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-HDAC6 complexes.

-

Washing: Pellet the beads using a magnetic stand and wash them three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Western Blot Analysis: Analyze the eluate by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitin chains on HDAC6.

Conclusion

The degradation of HDAC6 is a fundamentally important biological process with wide-ranging implications for cellular health and disease. Its roles in protein quality control, cell motility, and immune regulation make it a compelling target for therapeutic intervention. The development of technologies like PROTACs has provided powerful tools to specifically induce the degradation of HDAC6, allowing for a deeper understanding of its functions beyond its catalytic activity. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate the mechanisms and consequences of HDAC6 degradation, paving the way for the development of novel therapeutic strategies for a variety of diseases.

References

- 1. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Downstream Signaling of HDAC6 Degrader-1

Audience: Researchers, scientists, and drug development professionals.

Abstract

The targeted degradation of Histone Deacetylase 6 (HDAC6) using Proteolysis Targeting Chimeras (PROTACs), collectively referred to here as "HDAC6 degrader-1," represents a promising therapeutic strategy for oncology and neurodegenerative disorders. Unlike traditional inhibitors that only block enzymatic activity, degraders eliminate the entire protein, abrogating both catalytic and non-catalytic scaffolding functions of HDAC6. This guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound. It details the molecular mechanism of action, the direct consequences on its primary substrate, α-tubulin, and the subsequent effects on crucial cellular processes such as microtubule stability, protein aggregate clearance, cell cycle progression, and apoptosis. This document includes quantitative data on various HDAC6 degraders, detailed experimental protocols for their evaluation, and visual diagrams of the key signaling pathways to facilitate a deeper understanding for researchers in the field.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule designed to hijack the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of the HDAC6 protein.[1] The PROTAC molecule consists of three key components: a ligand that binds to HDAC6, a ligand that recruits an E3 ubiquitin ligase (most commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker that tethers the two ligands.[2][3]

The mechanism proceeds as follows:

-

Ternary Complex Formation: The degrader simultaneously binds to HDAC6 and the E3 ligase, forming a ternary complex.[3]

-

Ubiquitination: The proximity induced by the degrader allows the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine residues on the surface of the HDAC6 protein.[2]

-

Proteasomal Recognition and Degradation: The polyubiquitinated HDAC6 is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides, effectively eliminating it from the cell.

This degradation-based approach is catalytic, as the degrader molecule is released after inducing ubiquitination and can proceed to target another HDAC6 protein.

Primary Downstream Pathway: α-Tubulin Hyperacetylation

The most immediate and well-documented downstream effect of HDAC6 degradation is the hyperacetylation of its primary cytoplasmic substrate, α-tubulin, at the lysine-40 residue. HDAC6 is the main enzyme responsible for deacetylating α-tubulin. Its removal leads to a rapid and sustained increase in acetylated α-tubulin (Ac-α-tubulin).

This event serves as a critical pharmacodynamic biomarker for assessing the activity of HDAC6 degraders. The consequences of tubulin hyperacetylation are profound, primarily affecting the stability and function of the microtubule network.

Key Consequences:

-

Increased Microtubule Stability: Acetylation is associated with more stable, long-lived microtubules that are resistant to depolymerization.

-

Enhanced Axonal Transport: In neurons, stable microtubule tracks are essential for the efficient transport of mitochondria, vesicles, and other vital cargoes. By increasing tubulin acetylation, HDAC6 degraders can rescue deficits in axonal transport, a key pathology in many neurodegenerative diseases like Alzheimer's, Parkinson's, and Charcot-Marie-Tooth disease.

-

Modulation of Cell Motility: Microtubule dynamics are integral to cell migration. By stabilizing microtubules, HDAC6 degradation can inhibit the motility of cancer cells, potentially reducing metastasis.

Therapeutic Implications and Associated Pathways

Oncology

In various cancers, including multiple myeloma and high-grade serous ovarian cancer, high HDAC6 expression is linked to tumor progression and survival. HDAC6 degraders have demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cell lines.

Key Downstream Pathways in Cancer:

-

Apoptosis Induction: Degradation of HDAC6 has been shown to induce caspase-3/7-dependent apoptosis. This is often accompanied by an increase in the sub-G1 cell population, indicative of cell death.

-

Cell Cycle Arrest: By disrupting microtubule dynamics and other signaling pathways, HDAC6 degradation can lead to cell cycle arrest, preventing cancer cell proliferation.

-

Inhibition of Angiogenesis and Metastasis: Through its effects on cell motility and regulation of pathways involving Hsp90 and cortactin, HDAC6 degradation can suppress tumor invasion and the formation of new blood vessels.

-

Immune Modulation: HDAC6 can regulate the expression of immune checkpoint proteins like PD-L1. Its degradation may therefore enhance anti-tumor immunity, suggesting potential synergies with immunotherapies.

Neurodegenerative Disorders

HDAC6 plays a dual role in neurodegeneration. While its deacetylase activity can impair axonal transport, its ubiquitin-binding domain (ZnF-UBP) is crucial for clearing toxic protein aggregates via autophagy. This is achieved by linking ubiquitinated misfolded proteins to the dynein motor for transport to the aggresome, a perinuclear site for subsequent autophagic degradation.

The therapeutic hypothesis for HDAC6 degraders is that eliminating the entire protein, including the potentially detrimental deacetylase function, will be beneficial, particularly by restoring axonal transport.

Key Downstream Pathways in Neurodegeneration:

-

Rescue of Axonal Transport: As detailed previously, this is a primary mechanism of neuroprotection.

-

Protein Aggregate Clearance: HDAC6 is involved in the formation of aggresomes to clear misfolded proteins. The degradation of HDAC6 could modulate this process, and this remains an active area of investigation. The net effect may depend on the specific disease context and the balance between different protein clearance pathways.

-

Reduction of Oxidative Stress: By improving mitochondrial transport and function, HDAC6 inhibition can help alleviate oxidative stress, a common factor in neuronal cell death.

Quantitative Analysis of Representative HDAC6 Degraders

The potency of HDAC6 degraders is typically characterized by their DC50 (concentration for 50% degradation) and Dmax (maximal degradation). The functional consequences, such as impact on cell viability, are measured by IC50 or GI50 values.

| Compound Name/Alias | E3 Ligase | DC50 | Dmax | Cell Line | Cell Viability (IC50/GI50) | Reference |

| TO-1187 | CRBN | 5.81 nM | 94% | MM.1S | Not Reported | |

| PROTAC HDAC6 degrader (A6) | Not Specified | 3.5 nM | Not Reported | Myeloid Leukemia | 1.2 - 1.7 µM | |

| dHDAC6 | CRBN | 34 nM | ~71% | MCF-7 | Not Reported | |

| Compound 3j | VHL | 7.1 nM | 90% | MM.1S | Not Reported | |

| This compound (NP8) | CRBN | 3.8 nM | Not Reported | MM.1S | 1.21 µM (GI50) | |

| AP1 | CRBN | 13 nM | Not Reported | Not Specified | Low Cytotoxicity |

Key Experimental Protocols

A multi-assay approach is required to fully characterize the downstream effects of an HDAC6 degrader.

References

- 1. asset.library.wisc.edu [asset.library.wisc.edu]

- 2. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

HDAC6 as a Therapeutic Target in Cancer: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target in oncology due to its unique biological functions and primary cytoplasmic localization. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 modulates the acetylation status of a variety of non-histone proteins critical to cancer cell pathophysiology.[1][2][3] Its involvement in key oncogenic processes—including cell migration, protein quality control, and survival signaling—positions it as a pivotal node in tumor progression and therapeutic resistance.[4][5] Selective inhibition of HDAC6 offers a promising strategy to disrupt these pathways, often with a more favorable toxicity profile than pan-HDAC inhibitors. This guide provides an in-depth overview of the core biology of HDAC6 in cancer, summarizes the preclinical and clinical development of selective inhibitors, details key experimental protocols for its study, and visualizes the complex signaling and experimental workflows involved.

The Core Biology of HDAC6 in Cancer

HDAC6 is a class IIb histone deacetylase distinguished by its two functional catalytic domains and a C-terminal zinc finger domain that binds to ubiquitin (ZnF-UBP). This unique structure enables it to deacetylate key cytoplasmic substrates and to link the protein degradation machinery with cellular transport systems. The viability of HDAC6 knockout mice suggests that its inhibition may be well-tolerated, making it an attractive therapeutic target.

Key Substrates and Cellular Functions

The oncogenic role of HDAC6 is intrinsically linked to its deacetylation of non-histone protein substrates that regulate fundamental cellular processes.

-

α-Tubulin: As a major substrate, the deacetylation of α-tubulin by HDAC6 is crucial for microtubule dynamics. This regulation is essential for cell motility, migration, and invasion, which are hallmark processes of cancer metastasis.

-

Cortactin: This actin-binding protein is another key substrate. Its deacetylation by HDAC6 promotes cancer cell migration and invasion.

-

Heat Shock Protein 90 (HSP90): HDAC6 regulates the chaperone activity of HSP90. By deacetylating HSP90, HDAC6 stabilizes a wide array of oncogenic client proteins, including AKT, c-Raf, and Bcr-Abl, thereby promoting cancer cell survival and proliferation.

-

p53: In the nucleus, HDAC6 can deacetylate and inactivate the tumor suppressor p53, further contributing to tumorigenesis.

Involvement in Oncogenic Signaling Pathways

HDAC6 is a critical regulator of multiple signaling cascades that drive cancer progression. Its inhibition can simultaneously disrupt several pathways essential for tumor growth and survival.

-

Growth Factor and Survival Pathways (PI3K/AKT, MAPK/ERK): HDAC6 is required for the efficient activation of oncogenic Ras/MAPK and PI3K/AKT signaling. It can deacetylate and activate key components like AKT and ERK1/2, promoting cell proliferation and survival. Knockdown of HDAC6 has been shown to inhibit colon cancer growth by suppressing the MAPK/ERK pathway.

-

Protein Homeostasis and Stress Response: The ZnF-UBP domain of HDAC6 allows it to bind to misfolded, ubiquitinated proteins. HDAC6 then transports these protein aggregates along microtubule tracks to be degraded via the aggresome-autophagy pathway. This clearance mechanism provides a survival advantage to cancer cells, which often have high rates of protein production and misfolding.

-

Tumor Microenvironment and Immunity: HDAC6 plays a role in regulating the tumor microenvironment (TME). It can influence the phenotype of macrophages and regulate the expression of immune checkpoint proteins like PD-L1, making it a target for enhancing cancer immunotherapy.

-

Metastasis and EMT: HDAC6 mediates the transforming growth factor β1 (TGF-β1)-induced epithelial to mesenchymal transition (EMT), a critical process for cancer cell dissemination. Its role in regulating α-tubulin and cortactin directly facilitates the increased cell motility required for metastasis.

Caption: HDAC6 acts as a central hub in the cytoplasm, deacetylating key proteins to drive oncogenic processes.

HDAC6 Inhibitors: Preclinical and Clinical Landscape

The development of selective HDAC6 inhibitors has provided powerful tools to probe its biological functions and represents a promising therapeutic avenue. Unlike pan-HDAC inhibitors, which can have significant toxicities, selective HDAC6 inhibitors are generally better tolerated.

Quantitative Data on Key HDAC6 Inhibitors

Several selective HDAC6 inhibitors have been evaluated in preclinical models and advanced into clinical trials. Their efficacy, both as monotherapies and in combination, highlights the therapeutic potential of targeting HDAC6.

| Inhibitor | Cancer Type | Model | IC50 / Potency | Key Efficacy Findings | Reference(s) |

| Ricolinostat (ACY-1215) | Multiple Myeloma | In vitro, In vivo | HDAC6 IC50 = 5 nM | Synergistic apoptosis with bortezomib; Overcame bortezomib resistance. | |

| Lymphoma | In vitro | - | Promoted higher apoptosis induction in combination with Bendamustine. | ||

| Glioblastoma | In vitro | - | Inhibits glioblastoma growth. | ||

| Ovarian Cancer | In vitro | - | Synergistic anticancer effects with paclitaxel. | ||

| Citarinostat (ACY-241) | Multiple Myeloma | In vitro | HDAC6 IC50 = 2.6 nM | Synergizes with pomalidomide. | |

| Solid Tumors | In vivo | - | Synergizes with paclitaxel in solid tumor models. | ||

| KA2507 | Melanoma, Colorectal | In vivo | HDAC6 IC50 = 2.5 nM | Demonstrated anti-tumor efficacy and immune modulation in syngeneic models. | |

| Refractory Solid Tumors | Phase I Clinical Trial | - | Well tolerated; prolonged disease stabilization in a subset of patients. | ||

| Nexturastat A | Breast Cancer | In vivo | - | Improved effectiveness of immune checkpoint blockade and prevented dissemination. |

Combination Therapy: A Synergistic Approach

While HDAC6 inhibitors have shown modest activity as single agents in solid tumors, their true potential may lie in combination therapies. By disrupting pathways involved in drug resistance and cell survival, they can enhance the efficacy of other anticancer agents.

-

With Proteasome Inhibitors (e.g., Bortezomib): HDAC6 inhibition blocks the alternative autophagy pathway for protein aggregate clearance, making cancer cells, particularly multiple myeloma, highly sensitive to proteasome blockade. This combination leads to a cytotoxic accumulation of misfolded proteins.

-

With Microtubule Agents (e.g., Paclitaxel): Both HDAC6 inhibitors and taxanes lead to the hyperacetylation of α-tubulin. This combination can synergistically stabilize microtubules, block cell division, and enhance apoptosis in cancer cells.

-

With Immune Checkpoint Blockade (ICB): HDAC6 inhibition can modify the tumor microenvironment, for instance by reducing M2-like macrophages and potentially increasing tumor immunogenicity, thereby sensitizing tumors to anti-PD-1/PD-L1 therapies.

Caption: HDAC6 inhibitors synergize with other anticancer agents through complementary mechanisms of action.

Key Experimental Protocols

Validating HDAC6 as a target and evaluating its inhibitors requires a suite of specialized biochemical and cell-based assays. The following sections provide detailed methodologies for core experiments.

HDAC6 Activity Assay (Biochemical)

This assay quantitatively measures the enzymatic activity of recombinant HDAC6 and assesses the potency of inhibitors.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Dilute recombinant human HDAC6 enzyme in assay buffer.

-

Prepare a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(acetyl)-AMC).

-

Prepare a developer solution (e.g., Trypsin in assay buffer with a final concentration of 2 mg/mL).

-

Prepare serial dilutions of the test inhibitor (e.g., Ricolinostat) in DMSO, then dilute in assay buffer.

-

-

Assay Procedure:

-

In a 96-well black plate, add 50 µL of diluted HDAC6 enzyme to each well.

-

Add 5 µL of the inhibitor dilution or DMSO (vehicle control).

-

Incubate for 15 minutes at 37°C to allow inhibitor binding.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction and develop the signal by adding 100 µL of developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Incubate for 15 minutes at 37°C.

-

-

Data Analysis:

-

Measure fluorescence using a plate reader (Excitation: 360 nm, Emission: 460 nm).

-

Subtract background fluorescence (wells with no enzyme).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

-

Cellular Target Engagement: Tubulin Acetylation Assay (Western Blot)

This assay confirms that an HDAC6 inhibitor is active in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.

Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells (e.g., HCT116, MCF-7) and grow to 70-80% confluency.

-

Treat cells with various concentrations of the HDAC6 inhibitor or DMSO (vehicle) for a specified time (e.g., 6-24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease inhibitors and a pan-HDAC inhibitor (like TSA) to preserve the acetylation state post-lysis.

-

Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against acetylated-α-tubulin (e.g., at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total α-tubulin or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify band intensity using densitometry software (e.g., ImageJ).

-

Normalize the acetylated-α-tubulin signal to the total α-tubulin or loading control signal.

-

Plot the fold-change in acetylation relative to the vehicle control.

-

Analysis of Protein Interactions: Co-Immunoprecipitation (Co-IP)

This protocol is used to identify or confirm interactions between HDAC6 and its binding partners (e.g., HSP90, p53).

Methodology:

-

Cell Lysis:

-

Harvest cultured cells treated as desired.

-

Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., Tris-based buffer with 150 mM NaCl, 1% NP-40, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes, then clarify lysate by centrifugation.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate 1-2 mg of pre-cleared lysate with an anti-HDAC6 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by gentle centrifugation.

-

Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elute the bound protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting.

-

Probe separate blots with antibodies for HDAC6 (to confirm successful pulldown) and the putative interacting protein (e.g., anti-HSP90). The presence of the interactor in the anti-HDAC6 lane, but not the IgG control lane, confirms the interaction.

-

Caption: Workflow for Co-Immunoprecipitation to validate HDAC6 protein-protein interactions.

Cell Migration and Invasion Assay (Transwell Assay)

This assay measures the ability of cancer cells to migrate (move through a porous membrane) or invade (actively degrade and move through an extracellular matrix barrier) in response to a chemoattractant.

Methodology:

-

Preparation of Inserts:

-

Use cell culture inserts (e.g., 8 µm pore size).

-

For Migration: No coating is needed.

-

For Invasion: Thaw Matrigel or a similar basement membrane extract on ice. Dilute with cold, serum-free medium. Coat the top surface of the insert membrane with 50-100 µL of the Matrigel solution and incubate at 37°C for 2-4 hours to allow it to gel.

-

-

Cell Preparation and Seeding:

-

Serum-starve cancer cells for 18-24 hours.

-

Harvest cells using trypsin and resuspend them in serum-free medium.

-

Seed 50,000 - 100,000 cells in 200 µL of serum-free medium into the top chamber of each insert. Include the HDAC6 inhibitor or vehicle in this suspension.

-

-

Assay Assembly:

-

Place the inserts into the wells of a 24-well plate.

-

Add 600-800 µL of medium containing a chemoattractant (e.g., 10% FBS) to the bottom chamber.

-

Incubate the plate at 37°C for 12-48 hours (time is cell-line dependent).

-

-

Quantification:

-

After incubation, carefully remove the inserts.

-

Use a cotton swab to gently wipe away the non-migrated/invaded cells from the top surface of the membrane.

-

Fix the cells that have moved to the underside of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

Wash the inserts with water to remove excess stain and allow them to air dry.

-

Image the underside of the membrane using a microscope. Count the number of stained cells in several representative fields.

-

Alternatively, destain the cells by incubating the membrane in a destaining solution (e.g., 10% acetic acid) and measure the absorbance of the solution on a plate reader.

-

Caption: Workflow for a Transwell invasion assay to measure the effect of HDAC6 inhibitors on cell motility.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of an HDAC6 inhibitor in a living animal model.

Methodology:

-

Animal Model and Tumor Implantation:

-

Use immunodeficient mice (e.g., NOD-SCID or nude mice).

-

Harvest cancer cells from culture. Resuspend a specific number of cells (e.g., 1-5 million) in a sterile solution like PBS or Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor mice regularly for tumor growth. Use calipers to measure tumor length (L) and width (W). Calculate tumor volume using the formula: Volume = (W² x L) / 2.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, HDAC6 inhibitor).

-

Administer the drug or vehicle according to the planned schedule (e.g., daily oral gavage, intraperitoneal injection).

-

-

Monitoring and Endpoint:

-

Measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.

-

The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or at a fixed time point.

-

Euthanize the mice and excise the tumors.

-

-

Data Analysis:

-

Weigh the excised tumors.

-

Plot the mean tumor volume for each group over time.

-

Calculate the Tumor Growth Inhibition (TGI) percentage.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine if the difference between treatment and control groups is significant.

-

Tumors can be further processed for pharmacodynamic analysis (e.g., Western blot for acetylated tubulin) or histopathology.

-

Conclusion and Future Directions

HDAC6 stands out as a unique and highly tractable target in cancer therapy. Its central role in regulating cell motility, protein quality control via the HSP90 and autophagy pathways, and oncogenic signaling makes its inhibition a multifaceted strategy for attacking cancer cells. Preclinical and clinical data strongly support the continued development of selective HDAC6 inhibitors, particularly as part of combination therapies designed to overcome drug resistance and enhance the efficacy of existing treatments.

Future research should focus on:

-

Identifying Predictive Biomarkers: Discovering which patient populations are most likely to respond to HDAC6 inhibition.

-

Optimizing Combination Strategies: Systematically evaluating novel combinations, especially with targeted therapies and immunotherapies, in relevant preclinical models.

-

Exploring Non-Catalytic Functions: Investigating the therapeutic potential of targeting the ubiquitin-binding domain of HDAC6, which could offer new mechanisms of action independent of deacetylase activity.

By continuing to unravel the complex biology of HDAC6, the scientific community can fully exploit its potential as a therapeutic target to improve outcomes for cancer patients.

References

Probing the Scaffold: A Technical Guide to the Non-Enzymatic Functions of HDAC6 Utilizing Degraders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) is a unique, predominantly cytoplasmic enzyme that has garnered significant attention for its multifaceted roles in cellular homeostasis and disease. Beyond its well-established deacetylase activity on substrates like α-tubulin and Hsp90, HDAC6 possesses critical non-enzymatic functions, primarily mediated by its ubiquitin-binding domain.[1][2][3] These scaffolding functions are integral to processes such as the clearance of misfolded protein aggregates via the aggresome pathway and the regulation of cytoskeletal dynamics.[2][4] Traditional inhibitors, while valuable, only block the catalytic activity of HDAC6, leaving its scaffolding functions intact. The advent of targeted protein degradation technology, particularly proteolysis-targeting chimeras (PROTACs), has provided a powerful tool to eliminate the entire HDAC6 protein, thereby enabling a deeper exploration of its non-enzymatic roles. This technical guide provides an in-depth overview of the non-enzymatic functions of HDAC6 as elucidated by the application of specific degraders, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Non-Enzymatic Functions of HDAC6: A Deeper Dive

HDAC6's non-enzymatic activities are largely attributed to its C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP), which allows it to recognize and bind to both poly-ubiquitinated and unanchored ubiquitin chains. This interaction is central to its role as a cellular "scaffold" or "adaptor" protein in several key pathways:

-

Aggresome Formation and Autophagy: In response to cellular stress and the accumulation of misfolded, poly-ubiquitinated proteins, HDAC6 plays a crucial role in sequestering these aggregates. It binds to the ubiquitinated cargo and, through its interaction with the dynein motor complex, facilitates their transport along microtubules to the microtubule-organizing center (MTOC), where they coalesce to form an aggresome. This sequestration is a cytoprotective mechanism that prepares the aggregates for subsequent clearance by autophagy. Studies using HDAC6 degraders have demonstrated that the complete removal of HDAC6 protein abrogates aggresome formation, a phenotype not observed with catalytic inhibitors alone.

-

Cytoskeletal Regulation and Cell Motility: HDAC6's influence on the cytoskeleton extends beyond the deacetylation of α-tubulin. Its ability to interact with both microtubules and actin-remodeling proteins suggests a scaffolding role in coordinating cytoskeletal dynamics. While the enzymatic activity of HDAC6 is required for some aspects of cell morphology, its role in processes like lymphocyte chemotaxis can be independent of its deacetylase function. Degradation of HDAC6 allows for the investigation of these non-enzymatic contributions to cell migration and morphology.

-

Signal Transduction and Protein-Protein Interactions: HDAC6 acts as a scaffold to assemble multi-protein complexes, thereby influencing various signaling pathways. For instance, it can interact with the chaperone-like protein p97/VCP to facilitate the degradation of ubiquitinated proteins. By degrading HDAC6, researchers can dissect the composition and function of these complexes and identify signaling pathways that are dependent on the physical presence of the HDAC6 protein rather than just its enzymatic activity.

HDAC6 Degraders: A Summary of Quantitative Data

The development of HDAC6-targeting PROTACs has provided potent and selective tools to induce the degradation of the HDAC6 protein. These heterobifunctional molecules recruit an E3 ubiquitin ligase (commonly Cereblon or VHL) to HDAC6, leading to its ubiquitination and subsequent degradation by the proteasome. The efficiency of these degraders is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| Degrader | E3 Ligase Ligand | HDAC6 Binder | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| NP8 | Pomalidomide (CRBN) | Nexturastat A | MM.1S | 3.8 | >90 | |

| 3j | VHL Ligand | Nexturastat A | MM.1S | 7.1 | >90 | |

| TO-1187 (8) | Pomalidomide (CRBN) | TO-317 | MM.1S | 5.81 | 94 | |

| 9 | Pomalidomide (CRBN) | TO-317 derivative | MM.1S | 5.01 | 94 | |

| 3 | Pomalidomide (CRBN) | TO-317 derivative | MM.1S | 21.8 | 93 |

Experimental Protocols

Western Blot Analysis of HDAC6 Degradation

This protocol details the assessment of HDAC6 protein levels following treatment with a degrader.

Materials:

-

Cell line of interest (e.g., MM.1S, HeLa)

-

HDAC6 degrader (e.g., NP8, TO-1187)

-

Complete cell culture medium

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132, Carfilzomib)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-HDAC6, anti-α-tubulin (loading control), anti-acetylated-α-tubulin

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. The following day, treat cells with various concentrations of the HDAC6 degrader or DMSO for the desired time course (e.g., 2, 6, 24 hours). For mechanistic studies, pre-treat cells with a proteasome inhibitor (e.g., 1 µM Carfilzomib for 6 hours) before adding the degrader.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize protein amounts for each sample, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software.

Immunofluorescence Staining for Acetylated Tubulin and Aggresome Formation

This protocol allows for the visualization of changes in microtubule acetylation and the formation of aggresomes upon HDAC6 degradation.

Materials:

-

Cells grown on coverslips

-

HDAC6 degrader and controls

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: anti-acetyl-α-tubulin, anti-HDAC6, anti-vimentin (aggresome marker)

-

Fluorochrome-conjugated secondary antibodies

-

DAPI solution

-

Antifade mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile coverslips in a multi-well plate. Treat with the HDAC6 degrader or control as described in the western blot protocol.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Blocking: Wash cells with PBS and block with blocking buffer for 30-60 minutes.

-

Primary Antibody Incubation: Incubate cells with diluted primary antibodies in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash cells with PBS and incubate with fluorochrome-conjugated secondary antibodies in blocking buffer for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash cells with PBS and counterstain nuclei with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Quantify fluorescence intensity or the percentage of cells with aggresomes.

Immunoprecipitation of HDAC6 and Interacting Proteins

This protocol is for isolating HDAC6 and its binding partners to study how degradation affects its protein-protein interactions.

Materials:

-

Cell lysate (prepared as for western blotting, but with a non-denaturing lysis buffer)

-

Anti-HDAC6 antibody suitable for immunoprecipitation

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose slurry

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

Procedure:

-

Pre-clearing the Lysate: Add control IgG and Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and collect the supernatant.

-

Immunoprecipitation: Add the anti-HDAC6 antibody or control IgG to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C on a rotator.

-

Capture of Immune Complexes: Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer. For western blot analysis, Laemmli buffer can be used, followed by boiling. For mass spectrometry, a non-denaturing elution buffer is recommended.

-

Analysis: Analyze the eluted proteins by western blotting to confirm the pulldown of HDAC6 and to detect co-immunoprecipitated proteins.

Visualizing the Pathways and Processes

Caption: HDAC6-mediated aggresome pathway.

Caption: Mechanism of action of HDAC6 PROTACs.

Caption: Experimental workflow for studying HDAC6 degradation.

Conclusion

The use of specific degraders has ushered in a new era for studying the non-enzymatic functions of HDAC6. By inducing the complete removal of the protein, these tools allow for a clear distinction between catalytic and scaffolding roles. The data and protocols presented in this guide offer a framework for researchers to design and execute experiments aimed at further unraveling the complex biology of HDAC6. As our understanding of HDAC6's non-enzymatic functions deepens, so too will the potential for developing novel therapeutic strategies that target these specific activities in diseases ranging from cancer to neurodegeneration.

References

In-Depth Technical Guide: Chemical Properties and Stability of HDAC6 Degrader-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of HDAC6 degrader-1, a potent and selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Histone Deacetylase 6 (HDAC6). This document is intended to serve as a core resource for researchers and drug development professionals working with this and similar molecules.

Introduction to this compound

This compound is a heterobifunctional molecule designed to induce the degradation of HDAC6 via the ubiquitin-proteasome system. It consists of a ligand that binds to the HDAC6 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. Specifically, many well-characterized HDAC6 degraders, such as the compound often referred to as NP8 or Compound A6, utilize the selective HDAC6 inhibitor Nexturastat A as the HDAC6-binding moiety and a derivative of thalidomide, such as pomalidomide, to engage the Cereblon (CRBN) E3 ligase. By bringing HDAC6 and CRBN into close proximity, this compound facilitates the ubiquitination of HDAC6, marking it for degradation by the proteasome.[1][2]

Chemical Properties

The following tables summarize the known chemical and physicochemical properties of a representative this compound (Compound NP8/A6).

Table 1: General Chemical Properties of this compound (NP8/Compound A6)

| Property | Value | Reference |

| CAS Number | 2439058-23-6 | [3] |

| Molecular Formula | C40H45N9O9 | |

| Molecular Weight | 795.84 g/mol | |

| Appearance | White to off-white solid | (Typical for similar compounds) |

Table 2: Physicochemical Properties of this compound (NP8/Compound A6)

| Property | Value | Conditions and Notes | Reference |

| Solubility | DMSO: ≥ 100 mg/mL (125.65 mM) | Requires sonication. Hygroscopic DMSO can affect solubility. | [3] |

| In vivo formulation | ≥ 2.5 mg/mL in a solution of DMSO, PEG300, Tween-80, and saline. | [3] | |

| Melting Point | Data not available | ||

| pKa | Data not available | ||

| LogP | Data not available |

Stability and Storage

Proper handling and storage are critical to maintain the integrity and activity of this compound.

Table 3: Stability and Storage Recommendations

| Condition | Recommendation | Duration | Reference |

| Stock Solution | Store at -80°C, sealed and protected from moisture. | 6 months | |

| Store at -20°C, sealed and protected from moisture. | 1 month | ||

| Shipping | Shipped at room temperature for short durations. Blue ice is used for evaluation samples. |

Note: Repeated freeze-thaw cycles should be avoided. It is recommended to aliquot the stock solution into single-use vials.

Signaling Pathway of HDAC6 Degradation

This compound operates through the PROTAC mechanism to induce the degradation of HDAC6. The following diagram illustrates this signaling pathway.

Caption: Mechanism of HDAC6 degradation by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Western Blot for HDAC6 Degradation

This protocol is used to quantify the reduction in HDAC6 protein levels following treatment with the degrader.

Materials:

-

Cell lines (e.g., MM.1S, HeLa)

-

This compound

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-HDAC6 (e.g., 1:1000 dilution)

-

Anti-acetylated α-tubulin (as a pharmacodynamic marker)

-